molecular formula C13H16N2O2 B2678663 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436327-27-3

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile

Cat. No. B2678663
CAS RN: 1436327-27-3
M. Wt: 232.283
InChI Key: HGJBDKPKXTYWMW-UHFFFAOYSA-N
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Description

The compound “4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile” appears to contain a bicyclo[2.2.1]hept-5-ene-2-carbonyl group, a morpholine ring, and a carbonitrile group. The bicyclo[2.2.1]hept-5-ene-2-carbonyl group is a type of carbocyclic compound where two of the carbon atoms are common to the two overlapping rings . The morpholine ring is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The carbonitrile group contains a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic group, the morpholine ring, and the carbonitrile group. The bicyclic group would likely impart a rigid, three-dimensional structure to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the carbonitrile group is polar, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Polymer Chemistry

Crystallography and Structural Studies

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were a drug, the morpholine ring could potentially be involved in binding to biological targets, as morpholine rings are found in a variety of pharmaceuticals .

properties

IUPAC Name

4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-7-11-8-17-4-3-15(11)13(16)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBDKPKXTYWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC3CC2C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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